6-Methyl-1,4-oxazepane hydrochloride
Overview
Description
6-Methyl-1,4-oxazepane hydrochloride is a chemical compound belonging to the class of oxazepanes, which are heterocyclic compounds containing oxygen and nitrogen atoms in a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 6-methyl-1,4-oxazepane-2,5-dione with ammonia or an amine derivative in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of reduced derivatives or alcohols.
Substitution: Formation of substituted oxazepanes with different alkyl or aryl groups.
Scientific Research Applications
6-Methyl-1,4-oxazepane hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methyl-1,4-oxazepane hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological system under study.
Comparison with Similar Compounds
6-Methoxy-1,4-oxazepane hydrochloride
6-(Methoxymethyl)-1,4-oxazepane hydrochloride
6-(2-Methoxybenzyl)-1,4-oxazepane hydrochloride
6-(Isoquinolin-4-ylmethyl)-1,4-oxazepane hydrochloride
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Properties
IUPAC Name |
6-methyl-1,4-oxazepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-4-7-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYPKSJXYATIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCOC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246456-02-9 | |
Record name | 6-methyl-1,4-oxazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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